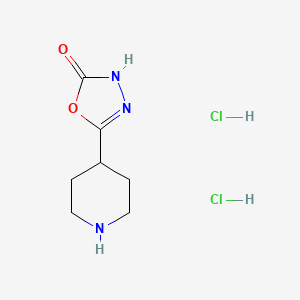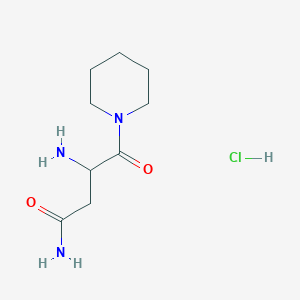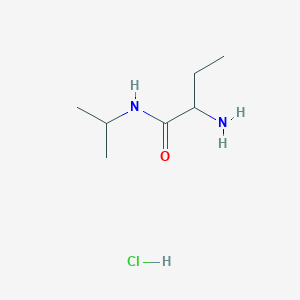![molecular formula C7H5ClF3N3 B1405827 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride CAS No. 1417568-18-3](/img/structure/B1405827.png)
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride
Overview
Description
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride is a compound belonging to the imidazo[1,2-a]pyrimidine class, characterized by a fused bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical and biological properties. It has garnered significant attention in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride are currently unknown. This compound belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis . The trifluoromethyl group may enhance the compound’s reactivity or binding affinity.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Similar compounds have shown desirable pharmacokinetic profiles
Result of Action
Similar compounds have shown significant anti-cancer activities
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place and stored in a dry environment between 2-8°C . The compound’s efficacy and stability may also be affected by factors such as pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of 2-aminopyrimidine with trifluoroacetic anhydride, followed by cyclization under acidic conditions .
Industrial Production Methods: Industrial production methods often employ scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups .
Scientific Research Applications
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but lacks the trifluoromethyl group, which affects its chemical and biological properties.
Imidazo[1,2-a]pyrimidine: A broader class to which the compound belongs, with variations in substituents leading to different properties and applications.
Trifluoromethylpyridine: Contains the trifluoromethyl group but differs in the core structure, leading to distinct reactivity and applications.
Uniqueness: 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride is unique due to the presence of both the imidazo[1,2-a]pyrimidine core and the trifluoromethyl group. This combination imparts enhanced stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
7-(trifluoromethyl)imidazo[1,2-a]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3.ClH/c8-7(9,10)5-1-3-13-4-2-11-6(13)12-5;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXBJQCTRQJTBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2N=C1C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1405745.png)


![2-Methyl-n-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-propenamide](/img/structure/B1405748.png)

![(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid](/img/structure/B1405753.png)
![Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1405755.png)







